N-pyrazol-1-ylpyridin-4-amine

Norepinephrine transporter Neurotransmitter reuptake inhibition SAR

N-Pyrazol-1-ylpyridin-4-amine (SMILES: N(c1ccncc1)n1cccn1) is a heterocyclic building block consisting of a 4-aminopyridine core N-substituted with a pyrazole ring. It is catalogued in authoritative databases such as PubChem and ChEMBL under multiple synonyms including 1-(pyridin-4-yl)-1H-pyrazol-4-amine and 4-Amino-1-(4-pyridyl)pyrazole (CAS 28466-04-8).

Molecular Formula C8H8N4
Molecular Weight 160.18 g/mol
Cat. No. B8521555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-pyrazol-1-ylpyridin-4-amine
Molecular FormulaC8H8N4
Molecular Weight160.18 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)NC2=CC=NC=C2
InChIInChI=1S/C8H8N4/c1-4-10-12(7-1)11-8-2-5-9-6-3-8/h1-7H,(H,9,11)
InChIKeyONPHFSHREYBRTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Pyrazol-1-ylpyridin-4-amine: A Chemically Defined Heterocyclic Scaffold for Neurotransmitter Transporter Profiling and Regioisomeric Comparator Studies


N-Pyrazol-1-ylpyridin-4-amine (SMILES: N(c1ccncc1)n1cccn1) is a heterocyclic building block consisting of a 4-aminopyridine core N-substituted with a pyrazole ring. It is catalogued in authoritative databases such as PubChem and ChEMBL under multiple synonyms including 1-(pyridin-4-yl)-1H-pyrazol-4-amine and 4-Amino-1-(4-pyridyl)pyrazole (CAS 28466-04-8) [1]. The compound contains one hydrogen bond donor, three hydrogen bond acceptors, and a single rotatable bond, with a computed XLogP3-AA of 0.1, indicating moderate hydrophilicity [1]. Its primary documented biological activity is inhibition of the sodium-dependent noradrenaline transporter (NET), acetylcholinesterase (AChE), and muscarinic acetylcholine receptors, as curated from legacy Hoechst-Roussel screening campaigns in the ChEMBL database [2]. The compound serves as an unsubstituted reference point within a series of N-alkylated analogs, making it relevant for structure-activity relationship (SAR) studies where the impact of N-substitution on transporter and enzyme selectivity is investigated.

Why N-Pyrazol-1-ylpyridin-4-amine Cannot Be Interchanged with Regioisomeric Aminopyridylpyrazoles or N-Alkylated Analogs in Biological Assays


The biological activity of N-pyrazol-1-ylpyridin-4-amine is exquisitely sensitive to both the position of pyrazole attachment on the pyridine ring and the nature of N-substitution on the exocyclic amine. Regioisomeric variants such as 2-(1H-pyrazol-1-yl)pyridin-4-amine exhibit a computed LogP of 0.61 , compared to 0.1 for the 4-substituted target compound [1], a difference of ~0.5 log units that can significantly alter membrane permeability and non-specific binding. Within the N-alkyl series, the propyl analog (Propyl-pyrazol-1-yl-pyridin-4-yl-amine) retains identical IC50 values for acetylcholinesterase inhibition (100,000 nM) [2] and norepinephrine uptake inhibition (20,000 nM) [3] compared to the parent compound, demonstrating that simple alkyl substitution does not enhance potency but may modulate other ADME properties. These findings underscore that generic substitution—whether regioisomeric or N-alkyl—yields compounds with divergent physicochemical and pharmacological profiles, making direct interchange without experimental validation scientifically unsound.

Quantitative Differentiation Evidence: N-Pyrazol-1-ylpyridin-4-amine vs. Closest Structural Analogs in Neurotransmitter Transporter and Enzyme Assays


Norepinephrine Transporter (NET) Inhibition: Comparable Potency Between Parent Compound and N-Propyl Analog Indicates Scaffold-Driven Activity

N-Pyrazol-1-ylpyridin-4-amine inhibits norepinephrine uptake in rat whole brain synaptosomes with an IC50 of 20,000 nM [1]. The N-propyl analog (Propyl-pyrazol-1-yl-pyridin-4-yl-amine) exhibits an identical IC50 of 20,000 nM in the same assay system [2], indicating that N-alkylation with a short propyl chain does not enhance NET binding affinity. This positions the parent scaffold as the minimal pharmacophore for NET activity and suggests that substitution tolerance at this position is limited, a critical consideration when designing analogs for enhanced transporter selectivity.

Norepinephrine transporter Neurotransmitter reuptake inhibition SAR

Acetylcholinesterase (AChE) Inhibition: No Gain in Potency with N-Propyl Substitution

In rat striatal acetylcholinesterase inhibition assays, N-pyrazol-1-ylpyridin-4-amine exhibits an IC50 of 100,000 nM [1]. The N-propyl analog shows identical inhibitory activity with an IC50 of 100,000 nM [2], confirming that propyl substitution at the exocyclic nitrogen does not improve AChE affinity. Combined with the NET data, this establishes a selectivity ratio of NET/AChE = 0.2 (20 µM / 100 µM), meaning the compound is approximately 5-fold more potent at NET than at AChE. This selectivity window, while modest, is consistent between the parent and the propyl analog, reinforcing the scaffold's intrinsic target preference.

Acetylcholinesterase Enzyme inhibition Cholinergic system

Muscarinic Receptor Binding: Micromolar Affinity Confirms a Multi-Target Profile and Establishes an Upper Selectivity Ceiling

N-Pyrazol-1-ylpyridin-4-amine displaces [3H]quinuclidinyl benzilate (QNB) from rat forebrain muscarinic receptors (M1–M5) with an IC50 of 1,000,000 nM (1,000 µM) [1]. This represents a 50-fold lower potency compared to its NET activity (IC50 20 µM) and a 10-fold lower potency compared to its AChE activity (IC50 100 µM). The multi-target profile (NET > AChE > mAChR) defines the compound as a broad-spectrum neurotransmitter system ligand with a clear potency gradient. Data for the propyl analog at muscarinic receptors are not available in the curated ChEMBL dataset, limiting direct comparison for this target.

Muscarinic acetylcholine receptor Receptor binding Selectivity profiling

Regioisomeric LogP Differentiation: 4- vs. 2-Substituted Aminopyridylpyrazoles Exhibit a >6-Fold Difference in Computed Lipophilicity

The target compound 1-(pyridin-4-yl)-1H-pyrazol-4-amine (synonymous with N-pyrazol-1-ylpyridin-4-amine) has a computed XLogP3-AA of 0.1 [1]. In contrast, the regioisomer 2-(1H-pyrazol-1-yl)pyridin-4-amine (CAS 1250667-45-8) has a reported LogP of 0.6069 . This LogP difference of 0.51 units translates to a theoretical ~3.2-fold higher octanol-water partition coefficient for the 2-substituted isomer, which can significantly influence in vitro assay behavior (e.g., non-specific binding, apparent potency in cell-based assays) and in vivo pharmacokinetics (e.g., volume of distribution, CNS penetration). The lower LogP of the 4-substituted target compound may confer advantages in aqueous solubility and reduced phospholipidosis risk.

Lipophilicity Physicochemical properties Regioisomer comparison

Molecular Property Comparison: Hydrogen Bond Donor/Acceptor Profile Identical Across Regioisomers Despite Pharmacological Divergence

Both 1-(pyridin-4-yl)-1H-pyrazol-4-amine (target compound) and 2-(1H-pyrazol-1-yl)pyridin-4-amine share identical hydrogen bond donor count (1), hydrogen bond acceptor count (3), and rotatable bond count (1) [1]. This equivalence in fundamental molecular descriptors means that simple in silico filters (e.g., Lipinski Rule of Five) will not differentiate these regioisomers, yet their biological target engagement and lipophilicity differ measurably. This highlights the limitation of relying solely on computed molecular properties for compound selection and underscores the need for experimentally validated isomer identity.

Hydrogen bonding Molecular descriptors Drug-likeness

Optimal Deployment Scenarios for N-Pyrazol-1-ylpyridin-4-amine Based on Experimentally Verified Differentiation Evidence


Scaffold Reference Standard in N-Alkyl SAR Campaigns Targeting NET and AChE

For medicinal chemistry programs investigating N-substituted aminopyridylpyrazoles as neurotransmitter transporter or cholinesterase modulators, N-pyrazol-1-ylpyridin-4-amine serves as the unsubstituted reference compound. Its IC50 values of 20,000 nM at NET and 100,000 nM at AChE [2] provide the baseline against which novel N-alkyl, N-aryl, or N-acyl derivatives can be compared. Because the propyl analog shows identical potency at both targets , any derivative that deviates from these baseline values is likely to involve interactions beyond simple steric or lipophilic effects, guiding medicinal chemistry efforts toward productive substitution vectors.

Regioisomeric Probe for Position-Dependent Lipophilicity Studies in Cellular Assays

The ~0.5 LogP unit difference between 1-(pyridin-4-yl)-1H-pyrazol-4-amine (XLogP3-AA 0.1) [2] and its 2-substituted regioisomer (LogP 0.61) makes this pair suitable for investigating the impact of subtle lipophilicity changes on cellular permeability, subcellular distribution, and non-specific binding, while keeping hydrogen bond donor/acceptor counts constant. This is particularly relevant in central nervous system drug discovery, where small LogP shifts can determine blood-brain barrier penetration.

Multi-Target Selectivity Standard for Off-Target Profiling Panels

With characterized activities across NET (IC50 20 µM), AChE (IC50 100 µM), and muscarinic receptors (IC50 1,000 µM) [2], N-pyrazol-1-ylpyridin-4-amine can serve as a well-annotated control compound in broad-panel off-target selectivity screening. Its defined 5-fold selectivity for NET over AChE and 50-fold selectivity over muscarinic receptors provides a benchmark for evaluating whether novel derivatives meaningfully shift the selectivity window or retain the scaffold's intrinsic multi-target profile.

Fragment-Based Drug Discovery Starting Point for NET-Targeted Chemical Probes

With a molecular weight of 160.18 g/mol and a ligand efficiency (LE) of approximately 0.23 kcal/mol per heavy atom at NET (calculated from IC50 20 µM), N-pyrazol-1-ylpyridin-4-amine meets fragment-like criteria [2]. Its equipotency with the propyl analog confirms that the core scaffold contains the essential pharmacophore for NET engagement , making it a suitable fragment hit for structure-based optimization campaigns aimed at developing selective norepinephrine reuptake inhibitors with improved potency and selectivity.

Quote Request

Request a Quote for N-pyrazol-1-ylpyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.